molecular formula C17H24F3N3O3RuS- B570800 Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate CAS No. 113860-02-9

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate

Cat. No. B570800
M. Wt: 508.522
InChI Key: JJKTXFALMRBAHB-UHFFFAOYSA-M
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Description

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is an organoruthenium compound . It has a molecular formula of C₁₇H₂₄F₃N₃O₃RuS and a molecular weight of 508.52 g/mol .


Molecular Structure Analysis

The molecular structure of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is complex, as it involves a ruthenium atom coordinated to a pentamethylcyclopentadienyl ligand and three acetonitrile ligands . The trifluoromethanesulfonate acts as a counterion .


Chemical Reactions Analysis

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is known to act as a catalyst in several types of reactions. These include the coupling of allenes with activated olefins to form 1,3-dienes, the dimerization of propargyl alcohols, and the cycloisomerization of 1,6 and 1,7 enynes .


Physical And Chemical Properties Analysis

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate is an orange powder . It is air sensitive and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is insoluble in water .

Scientific Research Applications

  • Interaction with Acetonitrile and Trifluoromethanesulfonic Acid : A study by Salnikov et al. (2012) explored the interaction of acetonitrile with trifluoromethanesulfonic acid, revealing the formation of a variety of different cations and neutral compounds. This research is significant in understanding the complex chemistry of compounds like Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate (Salnikov, G. E., Genaev, A., Vasiliev, V., & Shubin, V. G. (2012)).

  • Catalysis in Friedel-Crafts Alkylations : Wilsdorf et al. (2013) found that trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations, providing insights into potential catalytic applications of related compounds (Wilsdorf, M., Leichnitz, D., & Reissig, H. (2013)).

  • Ionic Liquids as Crystallization Media : A study by Tang and Mudring (2011) demonstrated that ionic liquids can be used as crystallization media for Tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), providing insights into the crystallization behavior of similar compounds (Tang, S., & Mudring, A. (2011)).

  • Complexing with Lanthanides : Cassol et al. (1997) reported on the complexing ability of trifluoromethanesulfonate complexes of heavier lanthanides towards n-butylamine in anhydrous acetonitrile, a study relevant to understanding the behavior of Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate in similar conditions (Cassol, A., Bernardo, P., Portanova, R., Tolazzi, M., & Zanonato, P. (1997)).

Safety And Hazards

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

InChI

InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKTXFALMRBAHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O3RuS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate

CAS RN

113860-02-9
Record name Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
C Bruneau, B Demerseman - 2008 - hal.inserm.fr
Tris(acetonitrile)(pentamethylcyclopentadienyl]ruthenium, hexafluorophosphate - Archive ouverte HAL Accéder directement au contenu Documentation FR Français (FR) Anglais (EN) Se connecter Collection INSA-GROUPE Recherche Loading... Recherche avancée Information de documents Titres Titres Sous-titre Titre de l'ouvrage Titre du volume (Série) Champ de recherche par défaut (multicritères) + texte intégral des PDF Résumé Texte intégral indexé des documents PDF Mots-clés Type de document Sous-type de document Tous les identifiants du …
Number of citations: 2 www.hal.inserm.fr
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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